molecular formula C11H10BrN3S B1299034 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 328090-49-9

4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione

Cat. No.: B1299034
CAS No.: 328090-49-9
M. Wt: 296.19 g/mol
InChI Key: MQUGQBUPAHOFLY-UHFFFAOYSA-N
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Description

4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione is a useful research compound. Its molecular formula is C11H10BrN3S and its molecular weight is 296.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Iodocyclization and Molecular Structures

The chemical compound 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione and its derivatives have been a subject of various scientific studies focusing on their chemical behavior and potential applications. One study explored the interaction of a similar compound, 4-allyl-5-phenyl-1,2,4-triazole-3-thione, with iodine, leading to the formation of various cyclization products. This study was significant in understanding the chemical behavior and potential applications of these compounds in synthesizing other heterocyclic compounds (Shmygarev & Kim, 2004). Additionally, the crystal structure of a derivative, 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was analyzed, shedding light on its electronic structures and potential tautomeric equilibrium, which is vital for understanding its chemical and pharmacological properties (Yıldırım et al., 2005).

Antitumor and Antimicrobial Activities

Several studies have delved into the potential antitumor and antimicrobial properties of triazole derivatives. For instance, new triazenes derived from a similar compound, 5-(4-aminophenyl)-2,4-dihydro-4-substituted-3H-1,2,4-triazole-3-thiones, showed significant in vitro antitumor properties against various cancer cell lines (Unsalan & Rollas, 2007). In another study, regioisomers of allyl phenyl ethers derived 1, 2, 4-triazoles were synthesized and showed promising antibacterial and antifungal activities (Kumaraswamy et al., 2014).

Molecular Structure Analysis

The molecular structure and vibrational bands of a similar compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were characterized using various spectroscopic methods. This detailed analysis is essential for understanding the compound's molecular geometry and potential applications in various fields (Karakurt et al., 2010).

Future Directions

The future directions for research on 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione could involve further exploration of its biological activities and potential applications in medicine . Given its promising anticancer activity, it could serve as a template for drug designing .

Biochemical Analysis

Biochemical Properties

4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and carbonic anhydrase . The interaction with acetylcholinesterase results in the inhibition of this enzyme, which is essential for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . Additionally, the compound exhibits antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine . Additionally, the compound can interact with other biomolecules, such as DNA and proteins, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target biomolecules, resulting in altered cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent antioxidant effects . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments and tissues . The compound can also accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The compound’s activity can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment, leading to distinct biological effects .

Properties

IUPAC Name

3-(2-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGQBUPAHOFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145718
Record name 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328090-49-9
Record name 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328090-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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